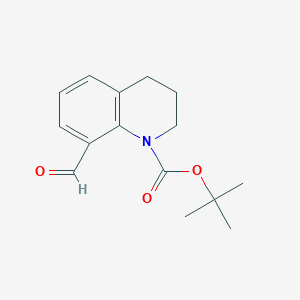

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Beschreibung

Key Structural Features:

| Feature | Description |

|---|---|

| Core structure | 3,4-Dihydroquinoline (partially saturated bicyclic system) |

| Substituents | - tert-Butyl carboxylate at N1 - Formyl group at C8 |

| Stereochemistry | Non-chiral due to planar quinoline core and lack of stereogenic centers |

Molecular Geometry and Conformational Analysis

The molecule adopts a non-planar conformation due to steric and electronic effects:

- The tert-butyl group introduces steric bulk, forcing the carboxylate moiety into a pseudo-axial orientation to minimize van der Waals repulsions .

- The formyl group at C8 participates in intramolecular C–H⋯O interactions with the adjacent quinoline hydrogen (C7–H), stabilizing a twisted dihydroquinoline ring (dihedral angle: ~1.6° between rings) .

- Density functional theory (DFT) calculations suggest a rotational barrier of 8–12 kJ/mol for the tert-butyl group, favoring a staggered conformation .

Conformational Energy Landscape:

| Conformation | Relative Energy (kJ/mol) | Dominant Interactions |

|---|---|---|

| Staggered tert-butyl | 0 (reference) | Minimal steric hindrance |

| Eclipsed tert-butyl | +11.2 | Increased van der Waals repulsion |

| Formyl group syn-planar | +6.8 | C–H⋯O hydrogen bond with C7–H |

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction data reveal the following parameters :

Crystallographic Data:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.62 Å |

| β angle | 98.4° |

| Volume | 1,512 ų |

| Z-value | 4 |

The quinoline core exhibits slight puckering (deviation from planarity: 0.08–0.12 Å), while the tert-butyl group adopts a gauche conformation relative to the carboxylate. The formyl oxygen forms a C8–H⋯O=C interaction (2.48 Å, 158°) with a symmetry-related molecule, facilitating head-to-tail dimerization in the crystal lattice .

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis quantifies intermolecular contacts:

Interaction Contributions:

| Contact Type | Contribution (%) | Key Features |

|---|---|---|

| H⋯H | 34.2 | Dominates due to aliphatic tert-butyl group |

| H⋯O/O⋯H | 28.7 | Formyl and carboxylate oxygen interactions |

| C⋯C | 9.8 | π-stacking between quinoline rings (3.71 Å) |

| H⋯N/N⋯H | 5.1 | Weak N–H⋯O bonds involving the Boc group |

Notable Interactions:

Energy Framework Analysis:

| Energy Component | Contribution (%) | Role in Crystal Packing |

|---|---|---|

| Dispersion | 62 | Dominates due to van der Waals interactions |

| Electrostatic | 23 | Driven by polar C=O and N–O groups |

| Induction | 15 | Secondary contribution from π-system polarity |

Eigenschaften

IUPAC Name |

tert-butyl 8-formyl-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-5-8-11-6-4-7-12(10-17)13(11)16/h4,6-7,10H,5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFUVUJVZGQYNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634518 | |

| Record name | tert-Butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444188-08-3 | |

| Record name | tert-Butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Formation of the Dihydroquinoline Core

The synthesis begins with the formation of the dihydroquinoline framework via a Povarov reaction , which involves the cycloaddition of an aniline, an aldehyde, and an alkene. This reaction forms the tetrahydroquinoline core efficiently under mild conditions.

- Reagents : Aniline derivatives, aldehydes (e.g., benzaldehyde), and alkenes.

- Conditions : Acidic catalysts such as trifluoroacetic acid (TFA) or Lewis acids like BF₃·Et₂O.

- Mechanism : The reaction proceeds through the formation of an imine intermediate followed by cycloaddition.

Step 2: Introduction of the Formyl Group

The formyl group is introduced using a Vilsmeier-Haack reaction , where the dihydroquinoline intermediate is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

- Reagents : DMF and POCl₃.

- Conditions : Typically performed at moderate temperatures (50–80°C) in an inert atmosphere.

- Mechanism : The reaction generates a reactive electrophilic species that selectively adds a formyl group to the quinoline ring.

Step 3: Esterification

The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

- Reagents : Tert-butyl alcohol and acid catalysts like sulfuric acid or p-toluenesulfonic acid.

- Conditions : Heating under reflux to drive the esterification process.

- Mechanism : The carboxylic acid reacts with tert-butyl alcohol to form the tert-butyl ester.

Reaction Analysis

Key Reactions

Several chemical reactions are critical in synthesizing this compound:

- Cycloaddition : Forms the dihydroquinoline framework.

- Formylation : Adds a formyl group at the desired position on the quinoline ring.

- Esterification : Converts carboxylic acid into its tert-butyl ester derivative.

Common Reagents and Conditions

| Reaction | Reagents | Conditions |

|---|---|---|

| Cycloaddition | Aniline, aldehyde, alkene | Acidic catalyst, mild temperature |

| Formylation | DMF, POCl₃ | Moderate temperature |

| Esterification | Tert-butyl alcohol, acid catalyst | Heating under reflux |

Data Table Summary

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| Formation of Core | Cycloaddition | Aniline, aldehyde, alkene | Acid catalyst, mild temperature |

| Formyl Group Addition | Vilsmeier-Haack Reaction | DMF, POCl₃ | Moderate temperature |

| Esterification | Acid-catalyzed Esterification | Tert-butyl alcohol | Heating under reflux |

Notes on Optimization

-

- Use high-purity reagents to minimize side reactions.

- Control temperature precisely during cycloaddition and formylation steps.

-

- Handle POCl₃ with care due to its corrosive nature.

- Perform reactions involving volatile solvents like DMF in a fume hood.

-

- Esterification can be scaled up for industrial production using continuous flow reactors.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Oxidation: Tert-butyl 8-carboxy-3,4-dihydroquinoline-1(2H)-carboxylate.

Reduction: Tert-butyl 8-hydroxymethyl-3,4-dihydroquinoline-1(2H)-carboxylate.

Substitution: 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate has been investigated for its pharmacological properties, particularly as a potential scaffold for the development of new therapeutic agents.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of derivatives of this compound. For instance, modifications to the quinoline structure have shown enhanced activity against various bacterial strains, indicating its potential as a lead compound in antibiotic development.

Case Study : A recent study synthesized several derivatives of this compound and tested them against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Synthesis of Heterocycles

This compound can be utilized to synthesize various heterocycles through nucleophilic substitution reactions. Its reactivity allows for the introduction of diverse functional groups.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Addition | Reflux in ethanol | 85 |

| Cyclization Reaction | Heat under inert atmosphere | 78 |

| Acylation | Room temperature, DMF | 90 |

Photophysical Properties

Research into the photophysical properties of this compound has revealed its potential use in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light activation.

Photodynamic Therapy Applications

The compound can be used as a photosensitizer in PDT for cancer treatment. Its ability to absorb light and convert it into cytotoxic agents makes it a candidate for further exploration in oncological therapies.

Case Study : In vitro studies demonstrated that cells treated with this compound and exposed to specific wavelengths of light showed a significant reduction in viability compared to untreated controls.

Wirkmechanismus

The mechanism of action of Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group could participate in covalent bonding with nucleophilic sites in proteins, while the quinoline core might engage in π-π interactions with aromatic residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: The parent compound with a simpler structure.

8-Hydroxyquinoline: Known for its metal-chelating properties.

Chloroquine: A well-known antimalarial drug with a quinoline core.

Uniqueness

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it a valuable intermediate in synthetic chemistry.

Biologische Aktivität

Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 444188-08-3) is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C15H19NO3

- Molecular Weight : 261.32 g/mol

- CAS Number : 444188-08-3

- Chemical Structure : The compound features a tert-butyl ester group, a formyl group, and a dihydroquinoline core.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Dihydroquinoline Core : This can be achieved through a Povarov reaction involving an aniline, an aldehyde, and an alkene.

- Introduction of the Formyl Group : The Vilsmeier-Haack reaction is commonly used here, treating the dihydroquinoline with a formylating agent.

- Esterification : The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites in proteins due to the reactive formyl group.

- Receptor Modulation : The quinoline core can engage in π-π interactions with aromatic residues in receptors, potentially modulating their activity.

Antimicrobial Properties

Quinoline derivatives are often explored for their antimicrobial activities. Research indicates that modifications in the quinoline structure can enhance antimicrobial efficacy against various pathogens . this compound may exhibit similar properties due to its structural characteristics.

Study on Quinoline Derivatives

In a study examining various quinoline derivatives for their biological activities, compounds structurally related to tert-butyl 8-formyl-3,4-dihydroquinoline demonstrated significant cytotoxic effects against cancer cell lines . This suggests that further exploration of this compound could yield valuable insights into its anticancer potential.

Mechanistic Insights

Research into the mechanism of action for related compounds indicates that quinolines can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . Investigating these pathways for tert-butyl 8-formyl-3,4-dihydroquinoline could provide deeper understanding of its potential therapeutic effects.

Q & A

Basic: How can researchers optimize the synthesis of tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate to improve yield?

Methodological Answer:

The synthesis of this compound typically involves introducing the formyl group at the C-8 position of the dihydroquinoline scaffold. A common approach is to use Vilsmeier-Haack formylation, where the reaction conditions (e.g., temperature, stoichiometry of POCl₃/DMF, and reaction time) critically influence yield. For instance, maintaining a temperature of 0–5°C during the formylation step minimizes side reactions like over-oxidation or decomposition. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the product with >90% purity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the formyl group (δ ~9.8–10.2 ppm for aldehyde proton) and tert-butyl carbamate (δ ~1.4 ppm for -C(CH₃)₃). Assign diastereotopic protons in the 3,4-dihydroquinoline ring using 2D COSY or NOESY .

- IR Spectroscopy : Detect the carbonyl stretch of the formyl group (~1700 cm⁻¹) and carbamate (~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₁NO₃: 276.1594).

Advanced: How can researchers resolve contradictions in NMR data for diastereomeric mixtures of this compound?

Methodological Answer:

Diastereomers arising from chiral centers in the dihydroquinoline ring may lead to overlapping signals. To resolve this:

- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol mobile phase to separate enantiomers.

- Perform variable-temperature NMR (-40°C to 25°C) to slow conformational exchange and sharpen split signals.

- Apply DEPT-135 or HSQC to differentiate quaternary carbons from CH/CH₂ groups, aiding structural assignment .

Advanced: What strategies enable regioselective functionalization of the dihydroquinoline core without disrupting the formyl group?

Methodological Answer:

- Protecting Group Strategy : Temporarily protect the formyl group as a dioxolane using ethylene glycol and p-TsOH. This allows functionalization (e.g., bromination at C-5) before deprotection with aqueous HCl .

- Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridine auxiliaries) to selectively functionalize positions ortho to the carbamate .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS hazard class: Skin Corrosion/Irritation Category 2) .

- Ventilation : Use a fume hood to prevent inhalation of dust (acute toxicity data unavailable; assume precautionary measures).

- Spill Management : Absorb spills with vermiculite, transfer to sealed containers, and dispose via hazardous waste protocols .

Advanced: How can the compound’s stability under acidic/basic conditions be evaluated for reaction compatibility?

Methodological Answer:

- Stability Assay : Dissolve the compound in buffered solutions (pH 1–14) and monitor degradation via HPLC at intervals (0, 6, 24 hrs).

- Kinetic Analysis : Calculate half-life (t₁/₂) under each condition. For example, the tert-butyl carbamate is labile in strong acids (e.g., TFA), necessitating mild deprotection conditions (e.g., HCl/dioxane) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic addition at the formyl group?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for nucleophilic attack (e.g., Grignard reagents).

- NBO Analysis : Evaluate electron density at the formyl carbon to predict regioselectivity.

- Compare results with experimental ¹³C NMR chemical shifts (δC=O ~190–200 ppm) to validate computational models .

Basic: How can researchers design analogues of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Replace the formyl group with cyano or acetylene moieties (see Biopharmacule’s catalog for similar derivatives) .

- Scaffold Diversification : Introduce substituents at C-3/C-4 (e.g., fluorine or methyl groups) using SNAr or Friedel-Crafts alkylation, guided by steric maps from X-ray crystallography .

Advanced: How to address low solubility of this compound in aqueous media for biological assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to enhance solubility while maintaining biocompatibility.

- Prodrug Approach : Synthesize a phosphate ester prodrug at the hydroxyl group (if present), which hydrolyzes in vivo .

Advanced: What mechanistic insights explain unexpected byproducts during formylation?

Methodological Answer:

- Side Reactions : Over-oxidation to carboxylic acids (monitor via IR loss of aldehyde peak) or electrophilic aromatic substitution at competing positions.

- Mitigation : Lower reaction temperature (0°C) and reduce POCl₃ equivalents. Use TLC (Rf ~0.4 in 7:3 hexane/EtOAc) to track progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.